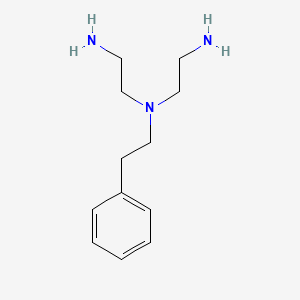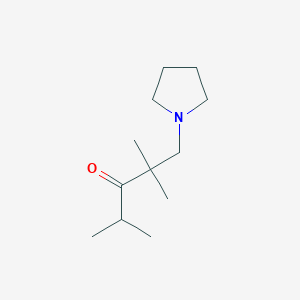
1,1,3-Triphenylbutane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Triphenylbutane-1-peroxol: is an organic compound characterized by its unique structure, which includes a peroxol group attached to a butane backbone with three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Triphenylbutane-1-peroxol can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 1,1,3-triphenylbutane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the peroxol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Triphenylbutane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,1,3-Triphenylbutane-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-triphenylbutane-1-peroxol involves its interaction with molecular targets through its peroxol group. This group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress responses and modulation of signaling pathways.
Comparison with Similar Compounds
1,1,1-Triphenylbutane: Similar structure but lacks the peroxol group.
1,1,3-Triphenylpropane: Shorter carbon chain with similar phenyl substitution.
1,1,3-Triphenylbutane-1-ol: Contains a hydroxyl group instead of a peroxol group.
Uniqueness: 1,1,3-Triphenylbutane-1-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
78484-99-8 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-hydroperoxy-4,4-diphenylbutan-2-yl)benzene |
InChI |
InChI=1S/C22H22O2/c1-18(19-11-5-2-6-12-19)17-22(24-23,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3 |
InChI Key |
COSADTSNYZSMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)OO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




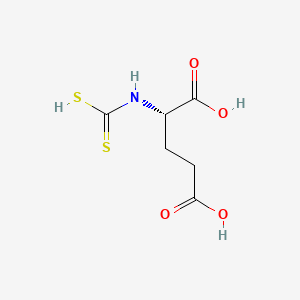
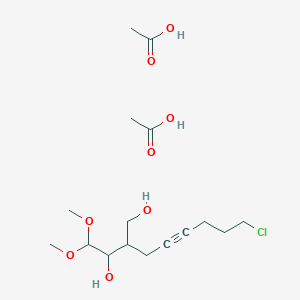
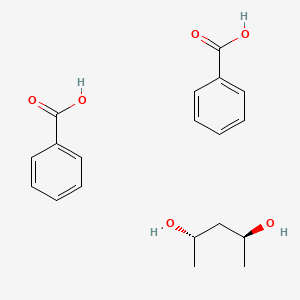
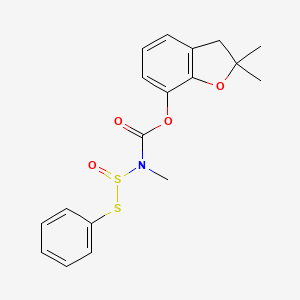

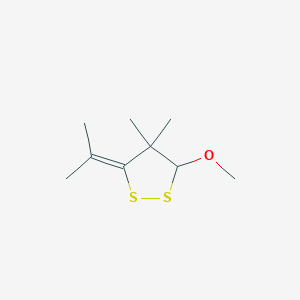
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
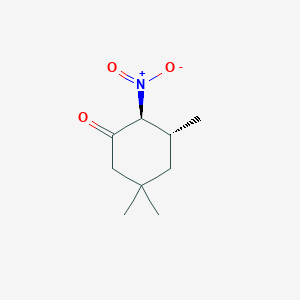
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)

